molecular formula C22H21NO5 B14670620 13-Methoxydihydronitidine CAS No. 41349-33-1

13-Methoxydihydronitidine

Cat. No.: B14670620
CAS No.: 41349-33-1
M. Wt: 379.4 g/mol
InChI Key: SZEOMBMBHCBJJE-UHFFFAOYSA-N
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Description

13-Methoxydihydronitidine is a phytochemical compound known for its presence in certain medicinal plants. It belongs to the class of benzo[c]phenanthridine alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methoxydihydronitidine typically involves multi-step organic reactions. One common method includes the Ni-catalyzed annulation reaction to construct the isoquinolinone core structure, followed by subsequent transformations to yield the target alkaloid . The Fischer indole synthesis is another method used, involving the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 13-Methoxydihydronitidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

13-Methoxydihydronitidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13-Methoxydihydronitidine involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, resulting in anti-tumor activity . Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Uniqueness: 13-Methoxydihydronitidine stands out due to its specific methoxy group, which imparts unique chemical and biological properties. This functional group enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.

Properties

CAS No.

41349-33-1

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2,3,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine

InChI

InChI=1S/C22H21NO5/c1-23-21-13(6-5-12-7-19-20(8-14(12)21)28-11-27-19)15-9-17(24-2)18(25-3)10-16(15)22(23)26-4/h5-10,22H,11H2,1-4H3

InChI Key

SZEOMBMBHCBJJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC)OC

Origin of Product

United States

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